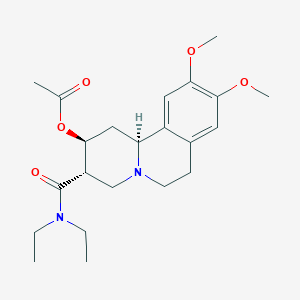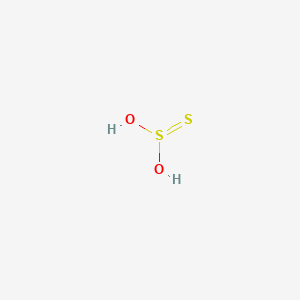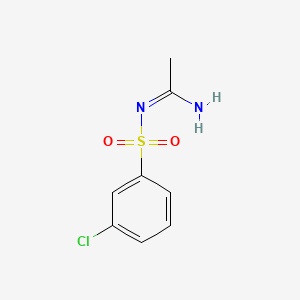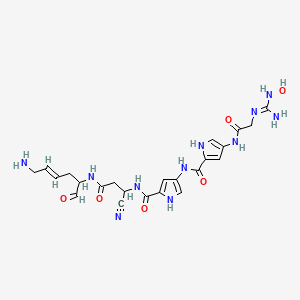
Arsine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine oxide is a member of arsine oxides.
Applications De Recherche Scientifique
Metabolism and Biological Effects
Arsine oxide's metabolism and biological effects have been a subject of study. Carter, Aposhian, and Gandolfi (2003) compared the metabolism of industrial arsenicals like arsine and gallium arsenide with environmental arsenic oxides, focusing on differences in oxidation states and arsenic metabolites. They discussed how these differences impact the binding to thiol groups, oxidation-reduction reactions, and the formation of arsenic-carbon bonds. The study highlighted the need for further research to understand the distinct toxicity profiles of different arsenic compounds (Carter, Aposhian, & Gandolfi, 2003).
Microbial Influence on Speciation
Turpeinen, Pantsar-Kallio, and Kairesalo (2002) investigated how microbes influence the speciation of arsenic and production of arsines in contaminated soils. They found that microbial activity can change arsenic species in soil, including the transformation of arsenate to other forms like arsenite, monomethylarsonic acid, and volatile trimethylarsine. This study also observed that arsines have a short 'life-time' in air and quickly convert back to water-soluble species (Turpeinen, Pantsar-Kallio, & Kairesalo, 2002).
Structure and Reactivity of Substituted Arsine Oxides
Orthaber, Sax, and Francesconi (2012) conducted a study on the formation and interconversion of dimethylated arsine oxides and sulfides. Their research provided insights into the arsenic detoxification process and showed how hydrogen sulfide easily leads to the formation of thio-organoarsenicals, a crucial aspect of arsenic chemistry (Orthaber, Sax, & Francesconi, 2012).
Arsine Gas Sensing
Furue et al. (2017) developed an arsine gas sensor based on gold-modified reduced graphene oxide. This sensor was sensitive to sub-ppmv levels of arsine and could be a valuable tool in monitoring the most toxic inorganic gas, especially in the semiconductor industry (Furue et al., 2017).
Catalyst Deactivation by Arsine
Quinn et al. (2004) explored the role of arsine in deactivating methanol synthesis catalysts. They found that even low levels of arsine can significantly deactivate the catalyst, emphasizing the need for arsine removal technologies in industrial processes (Quinn et al., 2004).
Propriétés
Nom du produit |
Arsine oxide |
|---|---|
Formule moléculaire |
AsH3O |
Poids moléculaire |
93.945 g/mol |
InChI |
InChI=1S/AsH3O/c1-2/h1H3 |
Clé InChI |
CXKRDMQZBMZKKJ-UHFFFAOYSA-N |
SMILES |
O=[AsH3] |
SMILES canonique |
O=[AsH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)




![1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242054.png)


![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]methanesulfonamide](/img/structure/B1242064.png)
![3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1242066.png)